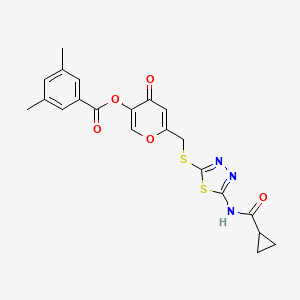
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is an organic compound featuring a unique structure comprised of multiple functional groups including a thiadiazole ring, a pyranone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step synthetic route is often employed:
Formation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole: : Starting from cyclopropanecarboxylic acid, the first step involves its conversion to the corresponding amide. Subsequent reactions with thiosemicarbazide and oxidative cyclization yield the thiadiazole ring.
Thiomethylation Reaction: : The thiadiazole intermediate is then treated with chloromethyl methyl sulfide under basic conditions to introduce the thiomethyl group.
Coupling with 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : The final step involves esterification of 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate with the thiadiazole derivative under acidic conditions.
Industrial Production Methods
On an industrial scale, the synthesis is optimized to ensure high yields and purity, often involving continuous flow reactors and automation to control reaction parameters precisely. Key considerations include reaction temperatures, catalyst selection, and solvent choices to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions due to its multiple reactive sites:
Oxidation: : The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : The ester functionality allows for reduction to the corresponding alcohol under catalytic hydrogenation conditions.
Substitution: : Halogenation can occur at the aromatic ring, using reagents like chlorine or bromine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: : Oxidized thiadiazole derivatives.
Reduction: : Alcohol derivatives of the ester group.
Substitution: : Halogenated aromatic compounds.
Scientific Research Applications
This compound is primarily utilized in the following fields:
Chemistry: : As a reagent in organic synthesis, it facilitates the formation of complex molecular architectures.
Biology: : Used in studies to explore enzyme inhibition and receptor binding due to its diverse functional groups.
Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases, including antimicrobial and anti-inflammatory applications.
Industry: : Employed in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes and receptors, binding to active sites and modulating their activity.
Pathways Involved: : The compound can interfere with signaling pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: : Similar structure but lacks the dimethyl substitutions on the benzoate group.
4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : Contains the pyran and benzoate moieties but without the thiadiazole and thiomethyl functionalities.
Uniqueness
The uniqueness of this compound lies in its combined thiadiazole, pyranone, and dimethylbenzoate functionalities, which confer distinct chemical reactivity and biological activity profiles compared to its analogs.
Exploring the myriad of reactions and applications of this compound reveals its potential to drive innovation across various fields. What particular aspects interest you the most?
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-11-5-12(2)7-14(6-11)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZDTIMHBRWBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














